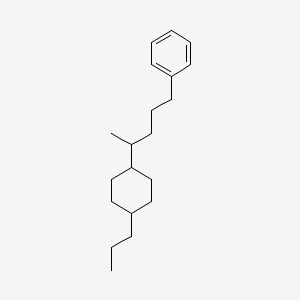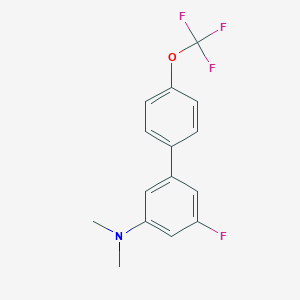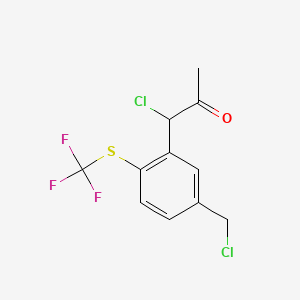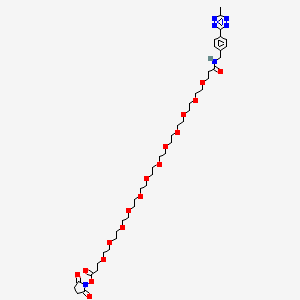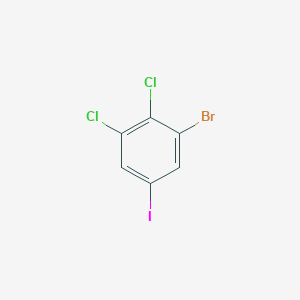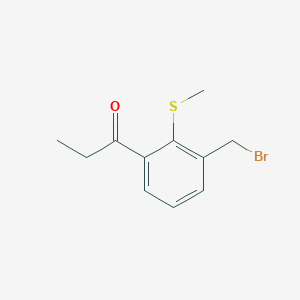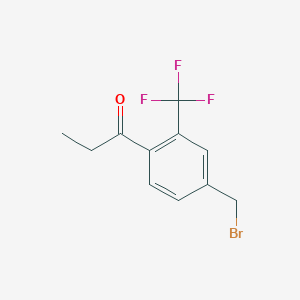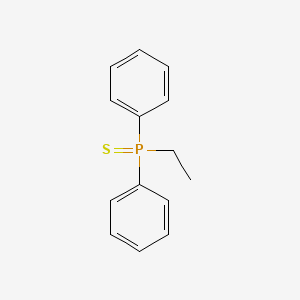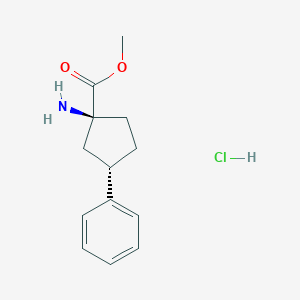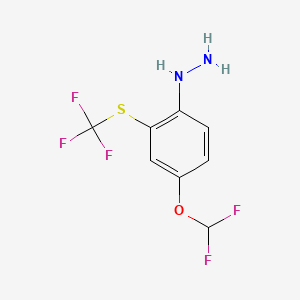
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety. This unique structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Radical trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Nucleophilic substitution: Difluoromethoxy groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a difluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
Types of Reactions
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions may produce a variety of substituted phenylhydrazines.
科学研究应用
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: The compound’s properties may be explored for developing new drugs or therapeutic agents.
作用机制
The mechanism by which 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group in a different position on the phenyl ring.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Uniqueness
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H7F5N2OS |
|---|---|
分子量 |
274.21 g/mol |
IUPAC 名称 |
[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-4-1-2-5(15-14)6(3-4)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI 键 |
CSXXRGOXBIRGBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


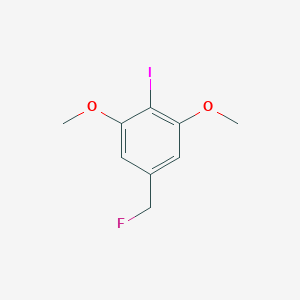
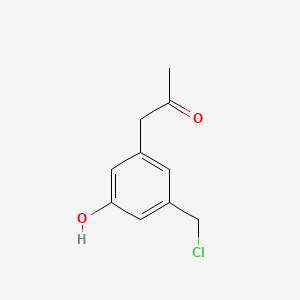

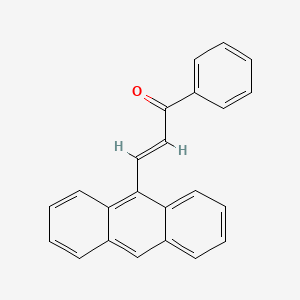
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
